molecular formula C6H8N2 B116886 Ethylpyrazine CAS No. 13925-00-3

Ethylpyrazine

Cat. No. B116886
CAS RN: 13925-00-3
M. Wt: 108.14 g/mol
InChI Key: KVFIJIWMDBAGDP-UHFFFAOYSA-N
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Description

2-Ethylpyrazine is an organic compound with the molecular formula C6H8N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. 2-Ethylpyrazine is known for its distinctive nutty, musty, and chocolate-like aroma, making it a valuable flavoring agent in the food industry .

Mechanism of Action

The mechanism of action of 2-Ethylpyrazine involves the activation of endothelial nitric oxide synthase, leading to the synthesis of nitric oxide. Nitric oxide then induces vasodilation by increasing the levels of cyclic guanosine monophosphate in smooth muscle cells, resulting in relaxation and increased blood flow . This mechanism is of particular interest in the study of cardiovascular diseases and potential therapeutic interventions.

Similar Compounds:

  • Pyrazine
  • 2-Methylpyrazine
  • 2,5-Dimthis compound
  • Tetramthis compound

Comparison: 2-Ethylpyrazine is unique among its similar compounds due to its specific ethyl group substitution, which imparts a distinctive aroma and flavor profile. While pyrazine and its derivatives are commonly found in roasted and baked goods, 2-Ethylpyrazine is particularly noted for its nutty and chocolate-like aroma . Tetramthis compound, on the other hand, is known for its potential antioxidant properties and its role in scavenging superoxide anions .

Safety and Hazards

Ethylpyrazine should be kept away from open flames, hot surfaces, and sources of ignition . Precautionary measures against static discharge should be taken . It is recommended to change contaminated clothing and to use preventive skin protection . Hands should be washed after working with the substance .

Future Directions

The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . The growing awareness of people about the ingredients and the origin of their daily food has strongly influenced the market with labels like “organic” and “natural” . Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the presence of oxidizing agents, leading to the formation of nitrogen oxides and other by-products .

Common Reagents and Conditions: Common reagents used in the reactions of 2-Ethylpyrazine include nitric acid for oxidation and hydrogen gas for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of 2-Ethylpyrazine include nitrogen oxides, carbon monoxide, and carbon dioxide . These products are often analyzed using techniques such as gas chromatography and mass spectrometry to determine their composition and concentration.

properties

IUPAC Name

2-ethylpyrazine
Source PubChem
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InChI

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFIJIWMDBAGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID2065676
Record name Ethylpyrazine
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Molecular Weight

108.14 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour
Record name 2-Ethylpyrazine
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

152.00 to 153.00 °C. @ 760.00 mm Hg
Record name 2-Ethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Ethylpyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.981-1.000
Record name 2-Ethylpyrazine
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Vapor Pressure

1.67 [mmHg]
Record name 2-Ethylpyrazine
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CAS RN

13925-00-3, 1392-50-3
Record name 2-Ethylpyrazine
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Record name Pyrazine, 2-ethyl-
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Record name Ethylpyrazine
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Record name Ethylpyrazine
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Record name 2-ETHYLPYRAZINE
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Record name 2-Ethylpyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Ethylpyrazine has a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol.

A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and analyze this compound in various matrices, including food products, beverages, and tobacco smoke. [, , , , , ]

A: While specific data on this compound's stability under various conditions is limited in these papers, research indicates its presence in various food products after processing, including roasting and fermentation, suggesting a degree of stability under those conditions. [, , , ]

A: this compound is often described as having a roasted, nutty, or earthy aroma. It is found in various foods like roasted peanuts, coffee, and cooked meat. [, , , , , , , ]

A: Roasting often leads to an increase in this compound concentration, contributing to the characteristic roasted aroma of products like peanuts, sesame seeds, and coffee. [, , , ]

A: this compound is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. [, , , ]

A: Yes, this compound has been identified in fermented products like soy sauce, indicating its potential formation through fermentation processes. [, ]

A: Research has shown that pyrazine and some of its derivatives, including this compound, can inhibit growth and angiogenesis in developing tissues at low concentrations in the chick chorioallantoic membrane model. []

A: While this compound is generally recognized as safe for use as a flavoring agent in food, research suggests a need for further toxicological studies, especially regarding its effects on developing tissues. [, ]

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